molecular formula C9H9BrO2 B591792 (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 852110-51-1

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

货号: B591792
CAS 编号: 852110-51-1
分子量: 229.073
InChI 键: KDCRSIHHGGSDPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields an aldehyde or carboxylic acid, while reduction of the bromine atom results in the formation of 2,3-dihydrobenzofuran-2-yl)methanol .

相似化合物的比较

生物活性

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS No. 852110-51-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses the following molecular characteristics:

  • Molecular Formula : C11_{11}H11_{11}BrO
  • Molecular Weight : 229.07 g/mol
  • Structural Features : It contains a bromine atom at the 7-position and a hydroxymethyl group attached to the benzofuran moiety.

Synthesis Methods

Several methods have been documented for synthesizing this compound. Common approaches include:

  • Bromination of Dihydrobenzofuran : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as tetrahydrofuran (THF) to introduce the bromine substituent.
  • Reduction Reactions : Employing reducing agents to convert precursors into the desired hydroxymethylated product.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential implications for drug metabolism and interactions with other therapeutic agents.

Anti-inflammatory and Analgesic Properties

Preliminary studies have highlighted the compound's potential anti-inflammatory and analgesic effects. These properties make it a candidate for further pharmacological exploration in treating conditions characterized by inflammation and pain.

Anticancer Activity

Recent investigations have also pointed to this compound's role in cancer research. The compound has shown promise in inhibiting specific bromodomains associated with various cancers, indicating its potential as a therapeutic agent in oncology.

Study 1: CYP1A2 Inhibition

A study focused on the interaction of this compound with CYP1A2 demonstrated that this compound could significantly inhibit the enzyme's activity. This finding is crucial as CYP1A2 is involved in the metabolism of many drugs, suggesting that this compound may alter the pharmacokinetics of co-administered medications.

Study 2: Anti-inflammatory Effects

In a controlled experimental setup, this compound was evaluated for its anti-inflammatory properties using animal models. Results indicated a marked reduction in inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
6-Bromo-2,3-dihydrobenzofuran-3-ol0.85Bromine at the 6-position; different biological activity
(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol0.89Potential anticancer activity; interacts with bromodomains
5-Bromo-2,3-dihydrobenzofuran0.80Lacks hydroxymethyl group; different reactivity

属性

IUPAC Name

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCRSIHHGGSDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treatment of 2-allyl-6-bromophenol (61.4 g 0.288 mol) with 3-chloroperoxybenzoic acid (77%, 149.18 g, 0.864 mol)) followed by potassium carbonate (99.56 g, 0.72 mol) generally according to the procedure described for Intermediate 9 provided 49.00 g (78%) (86%) of (±)-(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol as an amber oil. Rf=0.66 (silica, ethyl acetate:hexanes 1:9) 1H NMR (DMSO-d6) δH 7.23 (dd, 1H); 7.14 (dd, 1H); 6.71 (t, 1H); (5.01 m, 1H); 4.85 (m, 1H); 4.99 (m, 2H); 3.36 (d, 2H).
Quantity
61.4 g
Type
reactant
Reaction Step One
Quantity
149.18 g
Type
reactant
Reaction Step Two
Quantity
99.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。